molecular formula C22H28N2O6S B2650416 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 922014-87-7

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No. B2650416
M. Wt: 448.53
InChI Key: QQEYUURDDBNNPD-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H28N2O6S and its molecular weight is 448.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research into the structural aspects and properties of compounds related to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide has been conducted. Studies on amide-containing isoquinoline derivatives have revealed their potential to form gels and crystalline solids when treated with mineral acids, displaying diverse fluorescence emissions based on their protonated states and interactions with certain compounds. This suggests potential applications in materials science, particularly in the development of fluorescent materials and gels with specific properties (Karmakar, Sarma, & Baruah, 2007).

Synthesis Techniques

Innovative synthesis techniques involving compounds with structural similarities to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide have been explored. For instance, high-yielding cyclizations have been described, leading to the efficient production of complex structures like (±)-crispine A, which could have implications for synthetic chemistry and drug development processes (King, 2007).

Molecular Modeling and Rotamers

The study of amide rotamers in N-acetyl-1,3-dimethyltetrahydroisoquinolines, which share core structures with the compound , provides insights into their molecular behavior. Research involving variable temperature NMR spectroscopy and molecular modeling has helped understand the barriers to rotation and the stability of these compounds, potentially informing the design of more stable drug molecules or materials (Koning, Otterlo, & Michael, 2003).

Metabolic Pathways and Pharmacokinetics

Understanding the metabolic pathways and pharmacokinetics of structurally related compounds, such as the dual orexin receptor antagonist almorexant, can provide valuable information for drug development. Studies have elucidated the complex metabolic profiles and predominant routes of elimination for these compounds, aiding in the prediction of pharmacokinetic behaviors and safety profiles of new drug candidates (Dingemanse et al., 2013).

Antitumor Activity

Research on methoxy-indolo[2,1‐a]isoquinolines and their derivatives has revealed potential antitumor activities, with certain compounds showing significant inhibition of cell proliferation. These findings suggest the possibility of developing new anticancer agents based on the isoquinoline scaffold, highlighting the therapeutic potential of these chemical structures (Ambros, Angerer, & Wiegrebe, 1988).

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-16-4-6-19(7-5-16)30-15-22(25)23-9-11-31(26,27)24-10-8-17-12-20(28-2)21(29-3)13-18(17)14-24/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEYUURDDBNNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

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